Carbamate de prégabaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

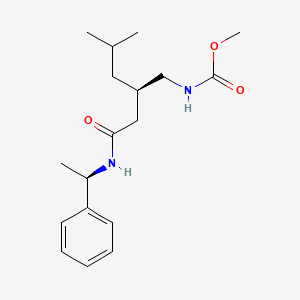

Pregabalin carbamate is a useful research compound. Its molecular formula is C₁₈H₂₈N₂O₃ and its molecular weight is 320.43. The purity is usually 95%.

BenchChem offers high-quality Pregabalin carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregabalin carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de la prégabaline

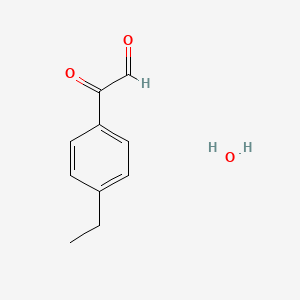

Le carbamate de prégabaline est un intermédiaire clé dans la synthèse de la prégabaline {svg_1}. La synthèse implique une réaction de type Mannich sur l'acide isobutylmalonique et une métathèse par fermeture de cycle (RCM) du tert-butyl acryloyl(4-méthyl-2-méthylènepentyl)carbamate {svg_2}. Cette approche conduit à une synthèse pratique de l'acide 3-(aminométhyl)-5-méthylhexanoïque (prégabaline) {svg_3}.

Conception de médicaments et chimie médicinale

Le groupe carbamate, qui est présent dans le this compound, joue un rôle essentiel dans la conception de médicaments et la chimie médicinale {svg_4}. Les carbamates sont largement utilisés comme substituts de liaison peptidique en raison de leur stabilité chimique et de leur capacité à pénétrer les membranes cellulaires {svg_5}. Ils ont également la capacité de moduler les interactions inter- et intramoléculaires avec les enzymes ou les récepteurs cibles {svg_6}.

Conception de promédicaments

Les carbamates, y compris le this compound, ont été manipulés pour être utilisés dans la conception de promédicaments {svg_7}. Ceci est fait pour atteindre une stabilité hydrolytique de premier passage et systémique {svg_8}.

Produits chimiques agricoles

Les dérivés carbamates sont largement représentés dans les produits chimiques agricoles, tels que les pesticides, les fongicides et les herbicides {svg_9}.

Industrie chimique et peinture

Les carbamates jouent un rôle très important dans l'industrie chimique et de la peinture en tant que matières premières, intermédiaires et solvants {svg_10}.

Synthèse organique et chimie peptidique

Les carbamates organiques, comme le this compound, jouent un rôle très important en tant que groupes protecteurs optimaux pour les amines et les acides aminés en synthèse organique et en chimie peptidique {svg_11}.

Mécanisme D'action

Target of Action

Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .

Mode of Action

Pregabalin carbamate interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .

Biochemical Pathways

The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .

Result of Action

The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Pregabalin carbamate interacts with the α2δ subunit of voltage-gated calcium channels, inhibiting calcium influx and subsequent release of excitatory neurotransmitters . This interaction reduces neuronal excitability and has a calming effect on the nervous system .

Cellular Effects

Pregabalin carbamate influences cell function by reducing the release of neurotransmitters, thereby decreasing neuronal excitability .

Molecular Mechanism

Pregabalin carbamate exerts its effects at the molecular level by binding to the α2δ subunit of voltage-gated calcium channels . This binding inhibits calcium influx into neurons, reducing the release of excitatory neurotransmitters .

Temporal Effects in Laboratory Settings

Pregabalin, the parent compound, has been shown to have a half-life of approximately 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of pregabalin carbamate likely vary with different dosages, similar to pregabalin. For instance, gabapentin, a drug similar to pregabalin, showed linear pharmacokinetics from 2.5 to 7.5 mg/kg in cats .

Metabolic Pathways

Pregabalin carbamate is likely involved in similar metabolic pathways as pregabalin, which is not extensively metabolized in humans . The majority of pregabalin is excreted unchanged in the urine .

Transport and Distribution

Pregabalin carbamate is likely transported and distributed within cells and tissues in a manner similar to pregabalin. Pregabalin is recognized as a substrate by L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates its transport across the blood-brain barrier .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in voltage-gated calcium channels, such as the neuronal cell membrane .

Propriétés

IUPAC Name |

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKLUPDGNLYIW-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.